molecular formula C16H17ClN2O2 B13000248 3-amino-4-chloro-N-(4-propoxyphenyl)benzamide

3-amino-4-chloro-N-(4-propoxyphenyl)benzamide

Cat. No.: B13000248
M. Wt: 304.77 g/mol
InChI Key: FOJWYLNIZZTAFO-UHFFFAOYSA-N
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Description

3-amino-4-chloro-N-(4-propoxyphenyl)benzamide is an organic compound with the molecular formula C16H17ClN2O2. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a chloro group, and a propoxyphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-(4-propoxyphenyl)benzamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-nitrobenzoic acid, which is then reduced to 4-chloro-3-aminobenzoic acid. This intermediate is then reacted with 4-propoxyphenylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents and reagents used in the industrial process include organic solvents like toluene and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-(4-propoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

3-amino-4-chloro-N-(4-propoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-chloro-N-(4-propoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

3-amino-4-chloro-N-(4-propoxyphenyl)benzamide

InChI

InChI=1S/C16H17ClN2O2/c1-2-9-21-13-6-4-12(5-7-13)19-16(20)11-3-8-14(17)15(18)10-11/h3-8,10H,2,9,18H2,1H3,(H,19,20)

InChI Key

FOJWYLNIZZTAFO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

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